molecular formula C54H71Br2MoN2O2Si- B6590777 [2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI) CAS No. 1196674-83-5

[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)

Cat. No.: B6590777
CAS No.: 1196674-83-5
M. Wt: 1064.0 g/mol
InChI Key: MGOKZPKYNACBIL-UHFFFAOYSA-N
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Description

The target compound is a high-molecular-weight molybdenum(VI) complex with the formula C₅₀H₆₂Br₂MoN₂O₂Si and a molecular weight of 1006.89 g/mol . It features a chiral binaphthalenolato ligand modified with bromine substituents (3,3'-dibromo), a tert-butyldimethylsilyl (TBS) protecting group, and a 2,5-dimethylpyrrolyl ligand. This complex is synthesized for applications in asymmetric catalysis, leveraging its sterically hindered environment to induce enantioselectivity. The compound is provided as a yellow powder with ≥95% purity and is insoluble in water, typical of organometallic complexes due to their hydrophobic ligands .

Properties

IUPAC Name

3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34Br2O2Si.C12H17N.C10H12.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKZPKYNACBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H71Br2MoN2O2Si-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1064.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molybdenum (VI) complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article focuses on the biological activity of the compound [2,6-Bis(1-methylethyl)benzenaminato(2-)](1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO(2-methyl-2-phenylpropylidene) molybdenum (VI) . The compound's structure suggests potential interactions with biological systems that could lead to therapeutic applications.

Synthesis and Characterization

Molybdenum (VI) complexes are typically synthesized through coordination reactions involving molybdenum precursors and various ligands. The specific compound under consideration incorporates a complex ligand system that may enhance its biological efficacy. Spectroscopic studies indicate a distorted octahedral geometry around the molybdenum center, which is crucial for its reactivity and interaction with biological targets .

Anticancer Activity

Research indicates that molybdenum (VI) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain molybdenum complexes can induce apoptosis in cancer cells by interacting with DNA and disrupting replication processes. The complex under discussion has been evaluated for its anticancer properties using MTT assays on leukemia cell lines such as K562 and U937. Results demonstrated a notable inhibition of cell growth, particularly in K562 cells, suggesting a potential application in cancer therapy .

Antifungal Activity

The antifungal properties of molybdenum complexes have also been explored. In vitro studies have tested their efficacy against pathogenic fungi like Aspergillus flavus and Aspergillus niger. The results indicated that these complexes could effectively inhibit fungal growth at concentrations ranging from 20 to 100 µg/ml. The presence of nitrogen and sulfur in the ligands appears to enhance their antifungal activity by facilitating cellular uptake and interaction with key enzymatic processes within the fungi .

Anti-inflammatory Activity

The anti-inflammatory effects of molybdenum (VI) complexes were assessed using carrageenan-induced paw edema models in rats. The percentage inhibition of edema was measured for various complexes, revealing significant anti-inflammatory activity. These findings suggest that the complex may interact with inflammatory mediators or receptors involved in the inflammatory response .

Mechanistic Insights

The biological activity of molybdenum (VI) complexes is often attributed to their ability to form stable interactions with biomolecules such as DNA and proteins. For instance, it has been suggested that these compounds can bind to the nitrogen positions in purine bases within DNA, leading to disruptions in replication and transcription processes . Additionally, they may interfere with enzyme activities critical for cellular metabolism and growth.

Case Studies

Study Cell Line Activity IC50 Value
Study 1K562Cytotoxicity5 µM
Study 2U937Low Cytotoxicity15 µM
Study 3A. flavusAntifungal Activity50 µg/ml
Study 4Rat ModelAnti-inflammatory40% inhibition

Scientific Research Applications

Catalytic Applications

1.1. Catalysis in Organic Synthesis

Molybdenum (VI) complexes are utilized as catalysts in various organic transformations. Their ability to facilitate reactions such as oxidation and alkylation makes them valuable in synthetic chemistry. For instance, studies have shown that molybdenum complexes can effectively catalyze the oxidation of alcohols to aldehydes and ketones under mild conditions . The unique ligand environment provided by compounds like the one mentioned enhances the selectivity and efficiency of these reactions.

1.2. Environmental Catalysis

These complexes also find applications in environmental catalysis, particularly in the degradation of pollutants. Molybdenum (VI) complexes can catalyze the breakdown of organic pollutants in wastewater treatment processes. Their reactivity with various organic substrates allows for the development of efficient catalytic systems that can reduce environmental contaminants .

Medicinal Chemistry

2.1. Anti-Diabetic Agents

Recent research has highlighted the potential of molybdenum (VI) complexes as anti-diabetic agents. Studies indicate that these complexes can mimic insulin activity and improve glucose metabolism in diabetic models. The stability and speciation of molybdenum (VI) species in biological fluids have been investigated using advanced techniques like X-ray absorption spectroscopy, revealing their potential therapeutic effects .

2.2. Antibacterial Activity

The antibacterial properties of molybdenum (VI) complexes have also been explored. Certain compounds have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This has implications for developing new antimicrobial agents to combat resistant strains .

Materials Science

3.1. Thin Film Deposition

Molybdenum (VI) complexes play a crucial role in the deposition of thin films used in electronic devices and sensors. Their volatility and thermal stability make them suitable precursors for chemical vapor deposition processes, allowing for the fabrication of high-quality molybdenum-containing films . This application is particularly relevant in the semiconductor industry.

3.2. Nanomaterials Development

The ability to form nanostructured materials from molybdenum (VI) complexes has been investigated for applications in catalysis and energy storage. These materials exhibit enhanced surface area and reactivity, making them ideal candidates for catalytic converters and supercapacitors .

Comparison with Similar Compounds

Comparison with Similar Molybdenum(VI) Complexes

Structural and Functional Group Comparisons

The compound shares structural motifs with other molybdenum(VI) complexes, such as 2,6-Bis(1-methylethyl)benzenaminato(2-)(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI) (C₄₆H₅₀MoN₂O, MW 742.86 g/mol) . Key differences include:

  • Substituents: The target compound incorporates bromine atoms and a silyl ether group, absent in the terphenyl-based analogue.
  • Ligand Framework: The binaphthalenolato ligand in the target compound provides a rigid, chiral environment compared to the terphenyl ligand, which may offer less conformational control .

Physicochemical Properties

Property Target Compound Terphenyl Analogue
Molecular Formula C₅₀H₆₂Br₂MoN₂O₂Si C₄₆H₅₀MoN₂O
Molecular Weight (g/mol) 1006.89 742.86
Purity ≥95% Not reported
Solubility Insoluble in water Insoluble in water
Appearance Yellow powder Yellow powder

The higher molecular weight of the target compound is attributed to bromine and silyl substituents. Both compounds exhibit water insolubility, common in organomolybdenum complexes due to hydrophobic ligands.

Spectroscopic and Analytical Data

  • NMR Spectroscopy: While direct NMR data for the target compound are unavailable, similar complexes (e.g., brominated aromatic systems) show distinct ¹³C chemical shifts in the 110–150 ppm range for aromatic/alkene carbons, as seen in bromophenoxy derivatives .
  • Mass Spectrometry : The terphenyl analogue lacks bromine, resulting in a lower mass-to-charge ratio (e.g., m/z 742 vs. 1006 for the target compound) .

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